3-Bromo-1-azabicyclo[2.2.2]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBNAPYLIZUTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1 Azabicyclo 2.2.2 Octane and Its Derivatives
Direct Halogenation Approaches
The most direct and frequently utilized method for the synthesis of 3-Bromo-1-azabicyclo[2.2.2]octane involves the direct halogenation of a quinuclidine (B89598) precursor. This approach is favored for its efficiency and high regioselectivity.
The direct bromination of quinuclidine is a well-established method for producing this compound. The choice of reagents and reaction conditions is crucial for achieving high yields and selectivity. Commonly used brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). wikipedia.org Non-polar solvents such as carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃) are typically employed to facilitate the reaction. The reaction is generally conducted at temperatures ranging from room temperature to slightly elevated conditions (20–40°C). When using NBS, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide may be used, particularly for allylic or benzylic-type brominations, in a process known as the Wohl-Ziegler reaction. wikipedia.org
Table 1: Reagents and Conditions for Direct Bromination of Quinuclidine
| Brominating Agent | Solvent | Initiator/Catalyst | Temperature | Reference |
|---|---|---|---|---|
| Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Light/Heat | Reflux | masterorganicchemistry.com |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | AIBN or Benzoyl Peroxide | Reflux | wikipedia.org |
| Bromine (Br₂) | Chloroform (CHCl₃) | None | 20-40°C | |
| N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) | None | 20-40°C |
The regioselective introduction of a bromine atom at the C-3 position of the quinuclidine ring can proceed through two primary mechanistic pathways: a free radical mechanism or an electrophilic substitution mechanism. libretexts.org
When N-bromosuccinimide (NBS) is used, particularly under initiation by light or a radical initiator, the reaction is believed to follow a free-radical chain mechanism. wikipedia.orgmasterorganicchemistry.com This process begins with the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). This radical then abstracts a hydrogen atom from the C-3 position of the quinuclidine ring. This position is favored due to the formation of a relatively stable tertiary radical at the bridgehead-adjacent carbon. The resulting quinuclidine radical then reacts with another molecule of the bromine source (either NBS or a small amount of Br₂ present in equilibrium) to form the 3-bromo product and regenerate a bromine radical, thus propagating the chain. masterorganicchemistry.com
Alternatively, an electrophilic substitution-type mechanism can be considered, especially with molecular bromine. Although benzene (B151609) rings typically require a Lewis acid catalyst for bromination, the nitrogen atom in the quinuclidine structure can be protonated or interact with the electrophile, potentially activating the ring system. libretexts.orglibretexts.org The electrophile (Br⁺ or a polarized bromine molecule) is attacked by the C-3 position of the quinuclidine ring, leading to a carbocationic intermediate (an arenium ion-like structure), which is stabilized by the bicyclic framework. libretexts.org Subsequent loss of a proton from the C-3 position restores the neutral product. The preference for the 3-position is influenced by the electronic and steric environment of the rigid bicyclic structure.
Several factors are critical for controlling the direct halogenation of quinuclidine and maximizing the yield of the desired 3-bromo product. One of the most important considerations is the stoichiometry of the brominating agent. Careful control of the bromine equivalents is necessary to prevent over-bromination, which can lead to the formation of di- or poly-brominated products.
The choice of the brominating agent also plays a significant role. N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) because it provides a low, steady concentration of bromine in the reaction mixture, which helps to suppress side reactions like electrophilic addition to any potential double bonds in derivatives. masterorganicchemistry.com
The reaction solvent can influence the outcome. Non-polar solvents like CCl₄ are standard for radical halogenations. wikipedia.org The use of radical initiators such as AIBN or benzoyl peroxide, or initiation by UV light, is essential for promoting the free-radical pathway when desired. wikipedia.org For electrophilic pathways, the polarity of the solvent and the presence of any acidic species can affect the reaction rate and selectivity.
Multi-Step Convergent Synthesis Strategies
While direct bromination is common, multi-step convergent syntheses provide access to a wider array of substituted this compound derivatives. These routes often involve the construction of a functionalized azabicyclic core followed by the introduction of the bromine atom.
A versatile approach to synthesizing derivatives of this compound involves the transformation of other functional groups on the quinuclidine ring system. For instance, a hydroxyl group can be converted into a bromine atom. The synthesis of (1S,2R,4S)-2-bromomethyl-1-azabicyclo[2.2.2]octan-5-one from Quincoridine® illustrates this, where a hydroxyl group is first converted to a mesylate, which is then displaced by a bromide ion from lithium bromide (LiBr) in an SN2 reaction. d-nb.info Similarly, 3-hydroxyquinuclidine, which can be prepared from the reduction of 3-quinuclidinone, is a viable precursor for conversion to 3-bromoquinuclidine using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). nih.gov
Another powerful, though less direct, method is the Hunsdiecker reaction. byjus.comwikipedia.org This reaction involves the conversion of a carboxylic acid to an alkyl halide with one fewer carbon atom via a silver salt intermediate and treatment with bromine. organic-chemistry.orgalfa-chemistry.com In principle, 1-azabicyclo[2.2.2]octane-3-carboxylic acid could be subjected to the Hunsdiecker reaction to yield this compound. This decarboxylative halogenation proceeds via a radical mechanism. wikipedia.org
Azabicyclic ketones, particularly 3-quinuclidinone, are pivotal starting materials for the multi-step synthesis of this compound and its derivatives. researchgate.net 3-Quinuclidinone hydrochloride can be prepared through methods like the Dieckmann condensation of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate. eurekaselect.comresearchgate.net The free base is then typically liberated by treatment with a strong base like sodium hydroxide. google.com
The ketone functionality offers a handle for various transformations. The most straightforward pathway involves the reduction of the ketone to the corresponding secondary alcohol, 3-quinuclidinol (B22445). nih.govtsijournals.com This reduction can be achieved with reducing agents such as sodium borohydride (B1222165) (NaBH₄). tsijournals.com As mentioned previously, the resulting hydroxyl group can then be substituted by bromine.
Alternatively, the ketone can be used to build more complex structures before the introduction of bromine. For example, 3-quinuclidinone can react with an alkali metal cyanide to form 3-cyano-3-hydroxy-quinuclidine, which can be further elaborated.
Table 2: Key Precursors and Their Transformations
| Precursor | Transformation | Product Leading to Bromo-derivative | Reagents | Reference |
|---|---|---|---|---|
| 3-Quinuclidinone | Reduction | 3-Quinuclidinol | Sodium Borohydride (NaBH₄) | tsijournals.com |
| 3-Hydroxyquinuclidine | Bromination | 3-Bromoquinuclidine | PBr₃ or HBr | nih.gov |
| 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | Hunsdiecker Reaction | 3-Bromoquinuclidine | 1. AgNO₃ 2. Br₂ | byjus.comwikipedia.org |
| 3-Quinuclidinone | Cyanohydrin Formation | 3-Cyano-3-hydroxy-quinuclidine | KCN/H₂O |
Preparation from Azabicyclic Ketones and Aldehydes
Formation of Unsaturated Intermediates via Condensation Reactions
A common strategy in the synthesis of quinuclidine derivatives involves the initial formation of unsaturated intermediates through condensation reactions. These reactions, such as aldol (B89426) or Michael-type additions, create the carbon-carbon bonds necessary to construct the pyridine (B92270) ring, which is a precursor to the final bicyclic structure. acsgcipr.org For instance, the Hantzsch pyridine synthesis, a well-established multi-component reaction, can be employed to generate a tetrahydropyridine (B1245486) product. acsgcipr.org This intermediate then requires a subsequent oxidation step to yield the aromatic pyridine ring. acsgcipr.org
Another approach, the Bohlmann-Rahtz pyridine synthesis, directly produces the aromatic pyridine by the condensation of an enamine with an α,β-unsaturated carbonyl compound, followed by elimination of a small molecule like water. acsgcipr.org Similarly, the Guareschi-Thorpe reaction utilizes the condensation of cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted pyridine. acsgcipr.org These condensation strategies are versatile and allow for the introduction of various substituents on the pyridine ring, which can be further elaborated to construct the desired quinuclidine derivatives. The base-catalyzed autocondensation of 3-quinuclidinone can also lead to the formation of an α,β-unsaturated ketone dimer, which serves as a key intermediate. nih.gov
Reduction of Carbonyls to Alcohols and Halide Conversions
The reduction of carbonyl groups to alcohols is a fundamental transformation in the synthesis of this compound and its analogs. wikipedia.orgyoutube.com This step is crucial for introducing hydroxyl functionalities that can be subsequently converted to halides. Common reducing agents for aldehydes and ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org LiAlH₄ is a more potent reducing agent and can also reduce carboxylic acids and esters to primary alcohols. libretexts.orglibretexts.org
The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the corresponding alcohol. libretexts.org For example, the reduction of a ketone precursor using sodium borohydride in methanol (B129727) can produce the corresponding alcohol in high yield. liverpool.ac.uk
Once the alcohol is formed, it can be converted to a bromide. A common method for this conversion is the Appel reaction, which utilizes a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and a bromine source like carbon tetrabromide (CBr₄). nih.gov This reaction proceeds via a phosphonium (B103445) salt intermediate, which is then displaced by the bromide ion in an SN2 reaction.
Strategies for Constructing the Quinuclidine Core
The construction of the rigid 1-azabicyclo[2.2.2]octane, or quinuclidine, core is a key challenge in the synthesis of these compounds. nih.gov Several strategies have been developed to achieve this. One common approach involves the cyclization of a substituted piperidine (B6355638) derivative. For instance, a piperidine with an appropriate side chain containing a leaving group can undergo intramolecular cyclization to form the bicyclic system. liverpool.ac.uk
Another powerful method is the Diels-Alder reaction. researchgate.net This cycloaddition reaction between a diene and a dienophile can be used to construct the bicyclic framework in a single step with high stereocontrol. researchgate.net For example, the reaction of 1-methyl-2(1H)-pyridone with maleic anhydride (B1165640) has been shown to form the isoquinuclidine ring system. researchgate.net Similarly, benzyne (B1209423) addition to N-substituted 2-pyridones has been utilized to synthesize 5,6-benzo-2-azabicyclo[2.2.2]octane derivatives. nih.gov
Furthermore, ring-closing metathesis (RCM) has emerged as a valuable tool for the construction of the quinuclidine core. This catalytic reaction allows for the formation of the bicyclic system from an acyclic diene precursor.
Enantioselective and Stereocontrolled Synthetic Pathways to Azabicyclo[2.2.2]octane Core Structures
The biological activity of many azabicyclo[2.2.2]octane derivatives is highly dependent on their stereochemistry. Therefore, the development of enantioselective and stereocontrolled synthetic routes is of paramount importance.
Racemic Synthetic Routes to Substituted Azabicyclo[2.2.2]octanes
Racemic syntheses of substituted azabicyclo[2.2.2]octanes are often the starting point for developing more complex stereocontrolled methods. nih.gov These routes typically involve the formation of the bicyclic core without the use of chiral catalysts or auxiliaries, resulting in a mixture of enantiomers. For example, the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with a suitable bromoalkyltetrahydropyran can lead to intermediates that are then cyclized to form racemic 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane. nih.gov Diels-Alder reactions using achiral dienes and dienophiles also produce racemic mixtures of the corresponding cycloadducts. acs.org While these racemic routes are valuable for initial studies, the separation of enantiomers is often required for pharmacological evaluation, which can be a challenging process. nih.gov
Chiral Auxiliary-Mediated and Asymmetric Synthesis
To overcome the limitations of racemic synthesis, chiral auxiliary-mediated approaches are widely employed. nih.govwikipedia.org In this strategy, a chiral auxiliary, which is a stereogenic group temporarily attached to the starting material, directs the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. Evans oxazolidinones are a classic example of chiral auxiliaries used in asymmetric aldol reactions and alkylations to set specific stereocenters. wikipedia.org For instance, imines derived from (+)- and (-)-2-hydroxy-3-pinanone have been used as chiral auxiliaries in the enantioselective synthesis of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives, achieving high enantiomeric excess (>99.5% ee). nih.gov
Asymmetric synthesis, which utilizes chiral catalysts or reagents to induce stereoselectivity, is another powerful approach. nih.govpwr.edu.pl This method avoids the need to attach and remove a chiral auxiliary. Chiral phosphoric acids have been used as catalysts in the enantioselective synthesis of tropane (B1204802) alkaloids, which share a similar bicyclic core. researchgate.net Asymmetric catalysis offers a more efficient and atom-economical way to access enantiomerically pure azabicyclo[2.2.2]octane derivatives.
Catalytic Approaches in Azabicyclo[2.2.2]octane Framework Construction
Catalysis plays a crucial role in modern synthetic organic chemistry, and the construction of the azabicyclo[2.2.2]octane framework is no exception. Various catalytic methods have been developed to improve the efficiency, selectivity, and sustainability of these syntheses.
Transition metal catalysis is widely used. For example, a sequence involving copper-catalyzed three-component coupling, followed by palladium-catalyzed Heck annulation, has been developed for the synthesis of aryl-fused 2-azabicyclo[2.2.2]octanes. nih.govacs.org This modular strategy allows for the diversification of the bicyclic core. nih.govacs.org Ruthenium-catalyzed cross-metathesis can be subsequently used to attach flexible linkers. nih.gov
Transition Metal-Catalyzed Cyclization and Annulation Reactions
The construction of the azabicyclo[2.2.2]octane core has been significantly advanced by transition-metal-catalyzed reactions, which facilitate key bond formations through cyclization and annulation strategies. acs.org Palladium-catalyzed reactions are particularly prominent in this area. For instance, the intramolecular Heck annulation serves as a powerful tool. A modular sequence involving a copper-catalyzed three-component coupling followed by a palladium-catalyzed Heck annulation has been developed to produce aryl-fused 2-azabicyclo[2.2.2]octanes. acs.org Similarly, palladium catalysis has been employed for the intramolecular aminoarylation of alkenes to generate pyrrolidines, a reaction pathway that can be conceptually extended to the formation of more complex bicyclic amines. acs.org In one approach, an intermediate Pd–alkyl species, formed after the insertion of an alkene into a Pd–N bond, undergoes reductive elimination to yield the cyclized amine product. acs.org
Another key strategy involves the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, which has been used to prepare the 2-azabicyclo[3.2.1]octane core, a related bicyclic system. rsc.org This highlights the versatility of palladium catalysis in forming intricate nitrogen-containing rings. rsc.org Furthermore, ruthenium-catalyzed C-H activation has emerged as a method for functionalizing arenes, which can be a step in a larger synthetic sequence towards complex bicyclic alkaloids. acs.org For example, ortho-alkylation of 2-phenylpyridine (B120327) derivatives can be achieved, demonstrating the power of this method to build complexity on a pre-formed ring system that could be part of an azabicyclo[2.2.2]octane precursor. acs.org
A modular strategy for synthesizing functionalized aryl-fused azabicyclo[2.2.2]octanes utilizes a sequence of copper, palladium, and ruthenium catalysis. acs.org This approach begins with a Cu-catalyzed three-component coupling, followed by a Pd-catalyzed Heck annulation to form the core structure. acs.org Subsequent diversification is achieved through Ru-catalyzed cross-metathesis, showcasing how multiple transition metals can be used in concert to build and functionalize the target scaffold. acs.org Intermolecular bridgehead arylation, a challenging transformation, has been achieved on related bicyclic systems like 1-bromobicyclo[2.2.2]octane using silver(I) salts, and on 1-bromoadamantane (B121549) using palladium on carbon, suggesting potential pathways for functionalizing the this compound system directly. acs.org
| Catalyst/Metal | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Copper/Palladium | Three-component coupling / Heck Annulation | N-benzyl o-bromoaryl imines, methacryloyl chloride, vinyltributyl stannane | Aryl-fused 2-azabicyclo[2.2.2]octanes | acs.org |
| Palladium | Intramolecular aza-Heck Cyclization | Trisubstituted alkenes | Chiral α-tertiary pyrrolidines | acs.org |
| Palladium | Intramolecular Cyclization (Tsuji-Trost type) | Hydrazine derivatives | 2-Azabicyclo[3.2.1]octan-3-one | rsc.org |
| Ruthenium | C-H Alkylation (ortho-selective) | 2-Phenylpyridine, secondary alkyl bromides | ortho-Alkylated 2-phenylpyridines | acs.org |
| Silver(I) | Intramolecular Friedel-Crafts Arylation | 5-bromo-3-azabicyclo[3.3.1]nonane derivative | Tetracyclic core of C20 diterpene alkaloids | acs.org |
Organocatalytic Strategies for Bicyclic Systems
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of bicyclic systems, including the azabicyclo[2.2.2]octane framework. These methods often provide high levels of stereocontrol. nih.govresearchgate.net Proline and its derivatives are frequently used organocatalysts. For example, a p-dodecylphenylsulfonamide-modified proline catalyst has been developed for an organocatalyzed approach to enantioenriched isoquinuclidines (2-azabicyclo[2.2.2]octanes) and bicyclo[2.2.2]octanes. acs.org This reaction proceeds with high enantioselectivity and diastereoselectivity, favoring the exo product for aromatic imines and the endo product for aliphatic imines. acs.org
Domino reactions are a hallmark of efficient organocatalytic strategies. A one-pot method for the enantio- and diastereoselective synthesis of the isoquinuclidine system involves a proline-catalyzed direct Mannich reaction-cyclization sequence. researchgate.net This is followed by a diastereoselective Diels-Alder reaction to furnish the final isoquinuclidine products. researchgate.net In a different approach, the asymmetric construction of 2,6-diazabicyclo[2.2.2]octanes (2,6-DABCOs) has been achieved under metal-free conditions. nih.gov This domino process involves an amine-catalyzed [4+2] annulation followed by an acid-mediated Pictet-Spengler reaction and an intramolecular aza-cyclization cascade. nih.govresearchgate.net This complex sequence constructs five new bonds and four stereocenters in a single pot with excellent stereoselectivity. nih.gov
The compound 1,4-diazabicyclo[2.2.2]octane (DABCO) is not only a synthetic target but also a widely used organocatalyst itself, valued for being cost-effective and non-toxic. researchgate.net It effectively catalyzes multicomponent reactions, such as the synthesis of bis-thiazolidinones under microwave conditions, demonstrating its utility as a base and nucleophile in the construction of heterocyclic compounds. researchgate.net
| Catalyst | Reaction Type | Key Intermediates/Reactants | Product Type | Reference |
|---|---|---|---|---|
| Proline-Sulfonamide derivative | Asymmetric Diels-Alder | Aromatic and aliphatic imines | Enantioenriched isoquinuclidines | acs.org |
| Amine catalyst / Acid | Domino [4+2] Annulation / Pictet-Spengler / Aza-cyclization | Glutaraldehyde, 2-arylindol-3-ones, tryptamine | Polycyclic chiral 2,6-DABCOs | nih.govresearchgate.net |
| Proline | Domino Mannich-Cyclization / Diels-Alder | Glutaraldehyde, imines, N-aryl maleimides | Azabicyclic isoquinuclidines | researchgate.net |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Multicomponent reaction | Aldehydes, ethylenediamine, thioglycolic acid | Bis-thiazolidinones | researchgate.net |
Novel Synthetic Routes and Methodological Innovations in Azabicyclo[2.2.2]octane Synthesis
Beyond established catalytic systems, research continues to yield novel synthetic routes and methodological improvements for accessing azabicyclo[2.2.2]octane and its derivatives. One innovation is the direct intramolecular dehydration of 4-(2-hydroxyethyl)piperidine vapor in the presence of a solid acidic catalyst. sciengine.com This method produces 1-azabicyclo[2.2.2]octane (quinuclidine) in high yields (up to 84.3%), offering a promising route for large-scale production due to readily accessible precursors. sciengine.com
Another novel approach involves the synthesis of a rigid sulfamidate intermediate, which facilitates the straightforward introduction of nucleophiles. researchgate.net This route was developed for the synthesis of 1-substituted 2-azabicyclo[2.2.2]octane systems, which are analogues of compounds with affinity for nicotinic acetylcholine (B1216132) receptors. researchgate.net The synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid, a constrained analogue of pipecolic acid, has also been reported via a high-yield route starting from inexpensive compounds. researchgate.net
Cycloaddition reactions represent another fertile ground for innovation. The hetero-Diels-Alder reaction of 1,3-bis(silyloxy)-1,3-butadienes with tosyl cyanide has been used to create 4-hydroxy-2-(arylsulfonyl)pyridines, demonstrating a powerful method for constructing substituted six-membered rings that can be precursors to or part of more complex bicyclic systems. researchgate.net A key step in the synthesis of certain 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives involves a ring-opening/aminocyclization sequence of intermediates derived from the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine. acs.org Furthermore, the direct bromination of quinuclidine using reagents like N-bromosuccinimide (NBS) in non-polar solvents remains a straightforward and common method for producing this compound. This electrophilic or radical substitution is highly regioselective for the 3-position.
| Methodology | Key Reagents/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| Intramolecular Dehydration | 4-(2-hydroxyethyl)piperidine, solid acidic catalyst, 425 °C | 1-Azabicyclo[2.2.2]octane | High-yield, scalable vapor-phase reaction | sciengine.com |
| Rigid Sulfamidate Intermediate | Cyclic sulfamidate, nucleophiles | 1-Substituted 2-azabicyclo[2.2.2]octane | Facilitates nucleophilic substitution at the bridgehead | researchgate.net |
| Ring Opening/Aminocyclization | Bromoalkyltetrahydropyran, N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine | 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | Builds the bicyclic system from a pyridine precursor | acs.org |
| Direct Bromination | Quinuclidine, N-bromosuccinimide (NBS) | This compound | Simple, direct, and regioselective bromination | |
| Hetero-Diels-Alder | 1,3-bis(silyloxy)-1,3-butadienes, tosyl cyanide | 4-Hydroxy-2-(arylsulfonyl)pyridines | Metal-free construction of functionalized pyridines | researchgate.net |
Chemical Reactivity and Transformational Chemistry of 3 Bromo 1 Azabicyclo 2.2.2 Octane
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C3 position of the 1-azabicyclo[2.2.2]octane skeleton serves as a versatile leaving group, enabling a variety of nucleophilic substitution reactions. These transformations are fundamental to the synthesis of a wide range of functionalized quinuclidine (B89598) derivatives.
Scope of Nucleophiles and Product Diversification
A diverse array of nucleophiles can be employed to displace the bromide, leading to a broad spectrum of 3-substituted quinuclidine products. The choice of nucleophile is dictated by the desired functionality to be introduced onto the bicyclic core.
Nitrogen nucleophiles, such as the azide (B81097) ion (N₃⁻), react effectively with 3-bromoquinuclidine derivatives. For instance, treatment of a related 3-acetyl-1-azabicyclo[2.2.2]octane derivative with bromine followed by sodium azide in dimethylformamide (DMF) yields the corresponding 3-azido compound. This transformation provides a pathway to 3-aminoquinuclidines upon subsequent reduction.
Carbon nucleophiles, particularly the cyanide ion (CN⁻), are also utilized, although the reaction often proceeds on the ketone precursor, 3-quinuclidinone. The reaction of 3-quinuclidinone with an alkali metal cyanide in an aqueous medium affords 3-cyano-3-hydroxy-quinuclidine. This cyanohydrin can then be further elaborated chemically. Direct substitution on 3-bromoquinuclidine with cyanide is also a viable route to introduce a carbon-based functional group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The following table summarizes the diversification of the quinuclidine core using various nucleophiles.
| Nucleophile | Reagent Example | Product | Functional Group Introduced |
| Azide | Sodium Azide (NaN₃) | 3-Azido-1-azabicyclo[2.2.2]octane | Azide (-N₃) |
| Cyanide | Potassium Cyanide (KCN) | 3-Cyano-1-azabicyclo[2.2.2]octane | Nitrile (-CN) |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-1-azabicyclo[2.2.2]octane | Hydroxyl (-OH) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-1-azabicyclo[2.2.2]octane | Methoxy (-OCH₃) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-1-azabicyclo[2.2.2]octane | Thioether (-SPh) |
This table is illustrative and based on common nucleophilic substitution reactions.
Regio- and Stereochemical Outcomes of Nucleophilic Attacks
The regiochemistry of nucleophilic attack on 3-bromo-1-azabicyclo[2.2.2]octane is unambiguous, as the substitution occurs exclusively at the C3 position, where the bromine atom is located.
The stereochemical outcome, however, is dictated by the reaction mechanism.
Sₙ2 Mechanism : This pathway involves a backside attack by the nucleophile, leading to a single transition state and resulting in a complete inversion of the stereochemical configuration at the C3 carbon. libretexts.orgyoutube.com If the starting material is a single enantiomer, the product will be the opposite enantiomer.
Sₙ1 Mechanism : This mechanism proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with roughly equal probability. oregonstate.edu This leads to the formation of a racemic mixture, containing both retention and inversion products.
The rigid, bicyclic structure of the quinuclidine core introduces significant steric hindrance. Backside attack required for an Sₙ2 reaction can be impeded by the cage-like structure. Conversely, the formation of a carbocation at a bridgehead-adjacent carbon in an Sₙ1 pathway can be energetically unfavorable due to ring strain, although the C3 position is not a true bridgehead. The competition between these two pathways is therefore finely balanced and can be influenced by the reaction conditions, such as the strength of the nucleophile and the polarity of the solvent. For strong nucleophiles in polar aprotic solvents, an Sₙ2 pathway with inversion of configuration is generally expected. arkat-usa.org
Oxidation and Reduction Chemistry of the Azabicyclic Core
Beyond substitutions at the C3 position, the 1-azabicyclo[2.2.2]octane framework can undergo oxidation and reduction reactions, leading to further structural modifications.
Oxidation Reactions to Quinuclidinone Derivatives
While direct oxidation of this compound is not a common transformation, the closely related 3-quinuclidinol (B22445) can be efficiently oxidized to 3-quinuclidinone. These methods provide insight into potential oxidative pathways for the azabicyclic core. An industrially viable process involves the oxidation of the secondary alcohol using complexes of dimethyl sulfide (B99878) with N-chlorosuccinimide. Another effective method utilizes TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant like molecular chlorine. These reactions proceed in high yield and are crucial for the large-scale synthesis of 3-quinuclidinone, a valuable building block.
| Oxidizing Agent | Substrate | Product | Key Features |
| (CH₃)₂S / NCS | 3-Quinuclidinol | 3-Quinuclidinone | Forms a reactive sulfonium (B1226848) species. |
| TEMPO / Cl₂ | 3-Quinuclidinol | 3-Quinuclidinone | Catalytic, high-yielding process. |
Reductive Transformations of the Azabicyclic System
The primary reductive transformation for this compound is reductive dehalogenation. This process removes the bromine atom and replaces it with a hydrogen atom, yielding the parent 1-azabicyclo[2.2.2]octane (quinuclidine). This can be achieved through various methods, including catalytic hydrogenation or the use of metal-based reducing agents. For instance, radical debromination can be accomplished using reagents that generate radical intermediates. The brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid suggests that radical species are stable on this framework, supporting the feasibility of radical-based dehalogenation pathways. acs.org
Ring-Opening and Rearrangement Reactions
The rigid bicyclic structure of this compound influences its reactivity, making it a substrate for various rearrangement and ring-opening reactions, often driven by the participation of the bridgehead nitrogen or the release of ring strain.
Halonium Ion-Mediated Rearrangements in Azabicyclo[2.2.n]alkenes
The reaction of azabicyclo[2.2.n]alkenes with halogenating agents can proceed via the formation of a cyclic halonium ion intermediate. The fate of this intermediate is highly dependent on the stability of the bicyclic system and the reaction conditions. In systems like N-alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-enes, the addition of iodonium (B1229267) and bromonium reagents can lead to either rearranged or unrearranged products. acs.org
For instance, the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with bromonium ion sources is significantly influenced by the solvent. In polar aprotic solvents like nitromethane, which facilitate nitrogen participation, rearranged products such as 5,6-dibromo-2-azabicyclo[2.1.1]hexane are exclusively formed. researchgate.netnih.gov Conversely, in less polar solvents like dichloromethane, unrearranged products are favored. researchgate.netnih.gov This demonstrates that the formation of the halonium ion can be followed by an intramolecular nucleophilic attack by the nitrogen atom, leading to a skeletal rearrangement.
| Reactant System | Halogenating Agent | Solvent | Outcome |
| N-alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-enes | Iodonium/Bromonium Reagents | - | Formation of rearranged or unrearranged products |
| N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes | Bromonium Ion Source | Nitromethane | Exclusive formation of rearranged 5,6-dibromo-2-azabicyclo[2.1.1]hexane |
| N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes | Bromonium Ion Source | Dichloromethane | Favored formation of unrearranged products |
This table summarizes the outcomes of halonium ion-mediated reactions in different azabicyclo[2.2.n]alkene systems.
Neighboring Group Participation Effects on Reaction Pathways
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. chem-station.com This participation can significantly increase reaction rates and influence stereochemistry. In the 1-azabicyclo[2.2.2]octane system, the bridgehead nitrogen atom is ideally positioned to participate in reactions at the C3 position.
The lone pair of electrons on the nitrogen can provide anchimeric assistance in nucleophilic substitution reactions at the C3 carbon, stabilizing the transition state and accelerating the rate of reaction. nih.gov This effect is particularly pronounced in solvolysis reactions, where the nitrogen can assist in the departure of a leaving group, leading to the formation of a stabilized aziridinium (B1262131) ion intermediate. The stereochemical outcome of such reactions is often retention of configuration due to a double inversion mechanism. chem-station.com
The extent of nitrogen participation in azabicyclo[2.2.2]oct-5-enes during the addition of reagents like IOH or BrOH has been shown to depend on the nature of the N-alkoxycarbonyl protecting group. acs.org Larger protecting groups can hinder this participation, leading to the formation of unrearranged products. acs.org
Cyclopropane (B1198618) Ring-Opening Reactions for Azabicyclic Functionalization
The introduction of a cyclopropane ring into a molecule introduces significant ring strain, which can be harnessed for synthetic transformations. lnu.edu.cn Ring-opening reactions of cyclopropanated azabicyclic systems provide a powerful method for introducing functional groups and constructing more complex molecular architectures.
These reactions can be initiated by electrophiles, nucleophiles, or radicals. lnu.edu.cn For example, Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes has been widely used to generate 1,3-dipoles, which can then participate in cycloaddition reactions to form various carbocycles and heterocycles. lnu.edu.cn In the context of azabicyclic systems, a cyclopropanated derivative could undergo a ring-opening reaction to functionalize the core structure. For instance, acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkene with alcohol nucleophiles has been demonstrated, leading to cleavage of the C-O bond. nih.gov While this example doesn't directly involve the 1-azabicyclo[2.2.2]octane core, it illustrates the principle of using cyclopropane ring-opening for functionalization of related bicyclic systems.
Derivatization at the Nitrogen Atom and Other Positions
The bridgehead nitrogen atom of the 1-azabicyclo[2.2.2]octane core is a key site for derivatization. Its nucleophilic character allows for a variety of transformations, including quaternization and N-oxide formation.
Alkylation of the nitrogen atom with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts, known as 1-alkylquinuclidinium salts. thieme-connect.com These derivatives have been explored for various applications. The reactivity of the nitrogen can be modulated by the substituents on the bicyclic core.
Furthermore, functionalization can be achieved at other positions on the quinuclidine ring. For instance, 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane and its derivatives have been synthesized through sequences involving alkylation and subsequent ring-opening/aminocyclization reactions. nih.gov These examples showcase the versatility of the quinuclidine scaffold for the introduction of diverse functional groups at various positions, starting from appropriately substituted precursors.
Cross-Coupling Reactions and Advanced Functionalization Strategies
The bromine atom in this compound serves as a versatile handle for a variety of modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These palladium-catalyzed reactions are powerful tools for the synthesis of complex molecules. masterorganicchemistry.comnih.gov
The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron species. wikipedia.orgharvard.edu this compound can be coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents at the C3 position. This reaction typically requires a palladium catalyst, a base, and an appropriate solvent system. wikipedia.org
The Heck reaction provides a method for the arylation or vinylation of alkenes. organic-chemistry.org In this reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, leading to 3-alkenyl-1-azabicyclo[2.2.2]octane derivatives. masterorganicchemistry.com
Other advanced functionalization strategies include the Buchwald-Hartwig amination , which allows for the formation of C-N bonds by coupling the aryl bromide with an amine. organic-chemistry.org These cross-coupling methodologies offer a modular approach to synthesize a diverse library of 3-substituted-1-azabicyclo[2.2.2]octane derivatives with a high degree of control over the introduced functionality.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron species (e.g., boronic acid) | C-C |
| Heck | Alkene | C-C |
| Buchwald-Hartwig | Amine | C-N |
This table provides a summary of common cross-coupling reactions applicable to this compound.
Spectroscopic Characterization and Structural Elucidation Techniques for 3 Bromo 1 Azabicyclo 2.2.2 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Bromo-1-azabicyclo[2.2.2]octane in solution. Both one-dimensional and two-dimensional NMR experiments are employed to gain detailed insights into its chemical environment and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts are influenced by factors such as proximity to the electronegative bromine atom and the rigid bicyclic framework. libretexts.org
Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the protons at different positions of the azabicyclic cage. Similarly, the ¹³C NMR spectrum provides information on the chemical shifts of the carbon atoms, including the bridgehead carbons and those adjacent to the nitrogen and bromine atoms. researchgate.netresearchgate.net The specific chemical shifts are crucial for confirming the successful synthesis and purity of the compound.
Below is an interactive table of typical ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | Multiplet | Signal |
| C3-H | Multiplet | Signal |
| C4-H (bridgehead) | Multiplet | Signal |
| C5-H | Multiplet | Signal |
| C6-H | Multiplet | Signal |
| C7-H | Multiplet | Signal |
| C8-H | Multiplet | Signal |
| C2 | Signal | Signal |
| C3 | Signal | Signal |
| C4 (bridgehead) | Signal | Signal |
| C5 | Signal | Signal |
| C6 | Signal | Signal |
| C7 | Signal | Signal |
| C8 | Signal | Signal |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The table represents a generalized view.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are indispensable for unambiguously assigning the proton and carbon signals and determining the connectivity of atoms. longdom.orgmdpi-res.comku.edu COSY experiments establish proton-proton coupling relationships, allowing for the tracing of the ethylene (B1197577) bridges within the bicyclic system. longdom.org HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the stereochemistry of the molecule by identifying protons that are close in space. amazonaws.comresearchgate.net This is particularly useful in confirming the relative orientation of the bromine substituent.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Electron ionization (EI) is a common method used to generate a molecular ion (M+), whose mass-to-charge ratio (m/z) confirms the molecular formula. nist.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. aip.orglibretexts.org Characteristic fragmentation pathways for azabicyclic systems often involve the loss of small neutral molecules or radicals. aip.orgdocbrown.info The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). libretexts.orgdocbrown.info
X-ray Crystallography for Solid-State Structure and Stereochemistry Determination
X-ray crystallography provides the most definitive and high-resolution structural information for this compound in the solid state. researchgate.netacs.orgresearchgate.netacs.org By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, can be determined. researchgate.netacs.orgscispace.com
This technique unequivocally establishes the stereochemistry at the C3 position, confirming the orientation of the bromine atom relative to the azabicyclic framework. researchgate.net The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. researchgate.netmdpi.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. researchgate.netup.ac.za Specific functional groups and structural features give rise to characteristic absorption or scattering bands in the spectra. sapub.org
For this compound, FT-IR and Raman spectra can be used to identify the C-H, C-N, and C-Br stretching and bending vibrations. researchgate.net The rigid cage structure influences the vibrational frequencies, and these spectra can serve as a fingerprint for the compound. researchgate.netup.ac.za
Below is an interactive table of characteristic vibrational frequencies for this compound.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H stretch | 2800-3000 | 2800-3000 |
| C-N stretch | 1000-1250 | 1000-1250 |
| C-Br stretch | 500-600 | 500-600 |
Note: The exact frequencies can vary based on the physical state of the sample and intermolecular interactions.
Photoelectron Spectroscopy and Ionization Potential Studies on Azabicyclic Systems
Photoelectron spectroscopy (PES) is a technique used to measure the ionization potentials of a molecule, providing insights into its electronic structure and molecular orbital energies. rsc.orgacs.org In the context of azabicyclic systems like this compound, PES can be used to study the interactions between the nitrogen lone pair and the sigma framework of the bicyclic system. rsc.orgresearchgate.net The introduction of a bromine atom influences the electronic properties, which can be probed by PES. The ionization potential is a key parameter that reflects the energy required to remove an electron from the highest occupied molecular orbital (HOMO). acs.org
Theoretical and Computational Studies on 3 Bromo 1 Azabicyclo 2.2.2 Octane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations have been instrumental in elucidating the electronic properties and predicting the reactivity of 3-Bromo-1-azabicyclo[2.2.2]octane.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular orbital theory and frontier orbital analysis are crucial for understanding the reactivity of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting how the molecule will interact with other chemical species. rsc.org Analysis of the HOMO-LUMO gap provides information about the molecule's chemical reactivity and kinetic stability. researchgate.net In related systems, it has been observed that the introduction of substituents can significantly alter the energies of these frontier orbitals, thereby tuning the electronic and photophysical properties of the molecule. rsc.orgacs.org For example, the presence of the bromine atom in the 3-position is expected to influence the electron distribution and the energies of the HOMO and LUMO, impacting its reactivity. researchgate.net
Conformational Analysis and Energy Landscapes
The rigid bicyclic structure of this compound limits its conformational flexibility. However, computational methods can still be used to explore the subtle conformational preferences and the energy landscapes associated with any possible distortions from the ideal geometry. researchgate.net For similar bicyclic systems, conformational analysis helps in understanding the relative stabilities of different conformers and the energy barriers between them. nih.govyoutube.com These studies often involve mapping the potential energy surface to identify low-energy conformations and transition states for conformational changes. youtube.com
Investigation of Intermolecular Interactions and Crystal Packing by Computational Methods
Computational methods are vital for understanding the non-covalent interactions that govern the crystal packing of this compound. The bromine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms, which can significantly influence the crystal structure. acs.orgrsc.org Computational analyses can predict and quantify the strength of these halogen bonds as well as other intermolecular forces like hydrogen bonds and van der Waals interactions. mdpi.com These studies help in correlating the molecular structure with the macroscopic properties of the crystalline material. rsc.org
Modeling of Reaction Mechanisms and Transition States
Computational modeling plays a key role in elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. researchgate.net This allows for the determination of activation energies and the identification of the most likely reaction mechanism. For example, in substitution or elimination reactions involving the bromine atom, computational models can help to distinguish between different possible pathways.
Theoretical Studies on Related Azabicyclic Ring Systems
A wealth of theoretical research exists on related azabicyclic ring systems, providing a broader context for understanding this compound. nih.govnih.govacs.org These studies cover a range of topics, including the effects of ring size and substituents on electronic properties and reactivity. rsc.org For instance, theoretical investigations into other azabicyclo[2.2.2]octane derivatives have provided insights into their potential as ligands for nicotinic acetylcholine (B1216132) receptors. acs.org Furthermore, computational studies on the synthesis of various azabicyclic frameworks have been crucial in developing new synthetic methodologies. nih.govnih.gov
Applications and Utility of 3 Bromo 1 Azabicyclo 2.2.2 Octane in Advanced Organic Synthesis
As a Key Building Block in the Synthesis of Complex Organic Molecules
3-Bromo-1-azabicyclo[2.2.2]octane, also known as 3-bromoquinuclidine, is a versatile and valuable building block in the field of organic synthesis. Its rigid bicyclic structure and the presence of a reactive bromine atom make it an ideal starting material for the construction of more complex molecules. This compound serves as a fundamental scaffold upon which intricate molecular architectures can be assembled, finding utility in the synthesis of a wide array of organic compounds. cymitquimica.com
The inherent strain and defined stereochemistry of the 1-azabicyclo[2.2.2]octane core provide a unique three-dimensional framework. This rigidity is often exploited to control the spatial orientation of substituents, which is a critical aspect in the design of biologically active molecules and advanced materials. The bromine atom at the 3-position acts as a versatile handle for a variety of chemical transformations. It can be readily displaced by nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
The strategic importance of this compound is evident in its application in the synthesis of natural product analogs and other complex target molecules. Its use facilitates the creation of molecules with specific conformational constraints, which can be crucial for achieving desired biological activity or material properties.
Role as a Synthetic Intermediate for Functionalized Azabicyclic Scaffolds
The utility of this compound extends to its role as a key synthetic intermediate for the preparation of a diverse range of functionalized azabicyclic scaffolds. The 1-azabicyclo[2.2.2]octane core is a privileged scaffold in medicinal chemistry, and the bromine atom at the 3-position provides a convenient point for chemical modification.
Through various chemical reactions, the bromine atom can be replaced with a wide variety of functional groups, leading to the generation of libraries of compounds with diverse properties. This functionalization is crucial for exploring the structure-activity relationships of new chemical entities. The resulting functionalized azabicyclic scaffolds are valuable in several areas of chemical and biological research.
Precursors for Ligand Design in Chemical Biology Research
In the realm of chemical biology, this compound serves as a precursor for the design and synthesis of ligands that can interact with specific biological targets. The rigid azabicyclic framework provides a well-defined platform for the precise positioning of pharmacophoric elements necessary for molecular recognition.
By strategically modifying the 3-position, researchers can create a series of analogs to probe the binding pockets of proteins and other biomolecules. snmjournals.orgsnmjournals.org This approach has been successfully employed in the development of ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, derivatives of 1-azabicyclo[2.2.2]octane have been synthesized and evaluated for their affinity and selectivity for different nAChR subtypes. acs.orgnih.gov The ability to generate a diverse set of ligands from a common precursor like this compound is a powerful tool in chemical biology for understanding and modulating biological processes. semanticscholar.org
Scaffolds for Enzyme Inhibitor Design and Exploration
The 1-azabicyclo[2.2.2]octane scaffold, accessible from this compound, is also a valuable template for the design of enzyme inhibitors. The rigid nature of the bicyclic system can help to pre-organize the molecule into a conformation that is complementary to the active site of an enzyme, leading to enhanced binding affinity.
The functionalization at the 3-position allows for the introduction of specific groups that can interact with key residues in the enzyme's active site, leading to potent and selective inhibition. This strategy has been explored in the development of inhibitors for various enzymes. For instance, the azabicyclic framework has been incorporated into molecules targeting enzymes involved in neurological disorders and other diseases. The ability to systematically modify the scaffold through the use of this compound as an intermediate facilitates the optimization of inhibitor potency and selectivity.
Application in Stereoselective and Asymmetric Synthesis
The chiral nature of many biologically active molecules necessitates the use of stereoselective and asymmetric synthetic methods. This compound, although achiral itself, can be a valuable component in synthetic strategies aimed at producing enantiomerically pure compounds.
The rigid framework of the quinuclidine (B89598) ring can influence the stereochemical outcome of reactions at or near the bicyclic system. Furthermore, enantiomerically pure derivatives of 1-azabicyclo[2.2.2]octane can be synthesized and utilized as chiral auxiliaries or building blocks. nih.gov For example, enantioselective syntheses of various 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives have been achieved, demonstrating the utility of this scaffold in creating stereochemically defined molecules with high enantiomeric excess. acs.orgnih.govresearchgate.net These methods are crucial for the preparation of chiral ligands and drugs where a specific stereoisomer is responsible for the desired biological activity.
Development of Novel Derivatives for Medicinal Chemistry Research (focused on synthetic approaches and scaffold utility)
The 1-azabicyclo[2.2.2]octane scaffold is a recurring motif in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to serve as a rigid framework for presenting pharmacophoric groups. snmjournals.orgsnmjournals.orgnih.govresearchgate.netnih.gov this compound is a key starting material for the synthesis of novel derivatives with potential therapeutic applications. cymitquimica.combindingdb.orgrsc.org
The synthetic utility of this bromo-substituted scaffold allows for the systematic exploration of chemical space around the azabicyclic core. By employing a variety of synthetic transformations, medicinal chemists can generate libraries of compounds with diverse substituents at the 3-position and other positions of the ring system. This approach is instrumental in optimizing the biological activity, selectivity, and drug-like properties of new chemical entities.
Synthesis of Analogs for Receptor Ligand Binding Studies
A significant application of this compound in medicinal chemistry is in the synthesis of analogs for receptor ligand binding studies. snmjournals.orgnih.govresearchgate.net The ability to introduce a wide range of functional groups in place of the bromine atom allows for the systematic investigation of structure-activity relationships (SAR).
This is particularly important in the development of ligands for G-protein coupled receptors (GPCRs) and ion channels, where subtle changes in ligand structure can have a profound impact on binding affinity and functional activity. For instance, derivatives of 1-azabicyclo[2.2.2]octane have been synthesized and tested for their binding to muscarinic and nicotinic acetylcholine receptors. snmjournals.orgsnmjournals.org These studies have provided valuable insights into the molecular determinants of ligand recognition at these important drug targets. The data generated from these binding studies guides the design of more potent and selective ligands with improved therapeutic potential.
Exploration in Bioisostere Development and Structural Replacements
The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical and chemical properties to enhance a molecule's biological activity or pharmacokinetic profile, is a cornerstone of modern drug discovery. drughunter.comufrj.br The 1-azabicyclo[2.2.2]octane core, due to its three-dimensional and rigid nature, serves as an excellent bioisosteric replacement for other cyclic structures, such as the phenyl group. pharmablock.comnih.govnih.gov This replacement can lead to improved properties such as increased solubility, better metabolic stability, and reduced lipophilicity. nih.gov
The introduction of a bromine atom at the 3-position of the 1-azabicyclo[2.2.2]octane scaffold offers an additional point for modification and interaction. This allows for its use as a versatile platform in the design of novel therapeutic agents. For instance, the replacement of a para-substituted phenyl ring with a 2-oxabicyclo[2.2.2]octane, a related scaffold, has been shown to improve physicochemical properties while retaining bioactivity in drugs like Imatinib and Vorinostat. nih.gov The bicyclo[2.2.2]octane framework itself is recognized as a key three-dimensional bioisostere for the two-dimensional para-phenyl group, offering a higher fraction of sp3-hybridized carbons which can lead to improved clinical success rates. pharmablock.com
Design of Compounds with Specific Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The rigid 1-azabicyclo[2.2.2]octane skeleton is a valuable tool for designing compounds with specific pharmacophoric features. Its defined geometry helps in the precise positioning of functional groups to interact with biological targets.
The bromine atom in this compound can act as a key pharmacophoric element or as a handle for further synthetic modifications to introduce other desired groups. This allows for the systematic exploration of the chemical space around a biological target. For example, derivatives of 1-azabicyclo[2.2.2]octane have been instrumental in the development of selective agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive disorders like Alzheimer's disease. nih.govresearchgate.net The design of these compounds relies on the specific arrangement of a cationic center (the quinuclidine nitrogen) and an aromatic moiety, where the bromo-substituted scaffold can play a crucial role in optimizing these interactions. researchgate.net
| Case Study | Pharmacophoric Role of the Azabicyclo[2.2.2]octane Scaffold | Reference |
| Selective nAChR Agonists | Provides a rigid framework to position a cationic center and other functional groups for optimal interaction with the receptor. | researchgate.net |
| Muscarinic M1 Agonists | The N-methoxy imidoyl nitrile group attached to the azabicyclic ring acts as a stable bioisostere for an ester group, leading to a functionally selective agonist. | nih.gov |
| γ-Secretase Inhibitors | The azabicyclo[2.2.2]octane sulfonamides adopt a characteristic 'U' shape, crucial for PSEN-1 selectivity and potency in Alzheimer's disease research. | ucl.ac.uk |
Use in Materials Science and Catalysis
The unique structural and chemical properties of this compound also lend themselves to applications in materials science and catalysis.
Precursors for Ionic Liquid Synthesis
Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained significant attention as environmentally friendly alternatives to volatile organic solvents. auctoresonline.org The synthesis of ILs typically involves the formation of a desired cation, often through the quaternization of an amine with a haloalkane. auctoresonline.org
This compound, and more broadly, N-alkylated derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), serve as precursors for the synthesis of novel ionic liquids. researchgate.netrsc.org The quaternization of the nitrogen atom in the azabicyclo[2.2.2]octane ring with an alkyl halide, followed by anion exchange, leads to the formation of ionic liquids with tunable physicochemical properties. researchgate.net These ILs have potential applications in various fields, including as catalysts and reaction media. auctoresonline.org
| Precursor | Resulting Ionic Liquid Cation | Potential Applications | References |
| 1,4-diazabicyclo[2.2.2]octane and 1-bromooctane | 1-octyl-1,4-diazabicyclo[2.2.2]octan-1-ium | Not specified | researchgate.net |
| N-alkylated 1,4-diazabicyclo[2.2.2]octane | 1-alkyl-1-azonia-4-azabicyclo[2.2.2]octane | Herbicidal and deterrent activities | rsc.orgresearchgate.netrsc.org |
As Catalysts or Ligands in Organic Reactions
1,4-Diazabicyclo[2.2.2]octane (DABCO), the parent compound of the azabicyclo[2.2.2]octane family, is a well-known and widely used catalyst in organic synthesis due to its basic and nucleophilic properties. eurjchem.com It is recognized as an inexpensive, eco-friendly, and highly reactive catalyst for a variety of organic transformations. eurjchem.com
While specific catalytic applications of this compound are not extensively detailed in the provided search results, the broader class of azabicyclo[2.2.2]octane derivatives shows significant promise. The rigid framework of these compounds makes them suitable as ligands in metal-catalyzed reactions. For example, chiral bicyclo[2.2.2]octane-fused CpRh complexes have been developed for asymmetric C-H activation. snnu.edu.cn The bromine atom in the 3-position could be leveraged for further functionalization to create novel ligands with tailored electronic and steric properties for specific catalytic applications.
Contribution to the Synthesis of Agrochemicals and Specialty Chemicals
The versatility of the 1-azabicyclo[2.2.2]octane scaffold extends to the synthesis of agrochemicals and other specialty chemicals. The bromo-substituent in this compound serves as a reactive handle for introducing various functionalities, making it a valuable intermediate. sci-hub.se
Ionic liquids derived from N-alkylated 1,4-diazabicyclo[2.2.2]octane have been designed to possess dual biological functions, acting as both herbicides and deterrents. rsc.orgresearchgate.netrsc.org This "third-generation" of ionic liquids demonstrates the potential for creating highly specialized agrochemicals with improved application profiles. rsc.org The synthesis of these compounds often involves a multi-step process where the azabicyclic core is a key building block. rsc.orgresearchgate.net
Furthermore, the general utility of bromo-organic compounds as intermediates in the production of pharmaceuticals and agrochemicals underscores the importance of this compound in this sector. sci-hub.se Its use as a building block allows for the construction of complex molecules with potential applications in various industries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
